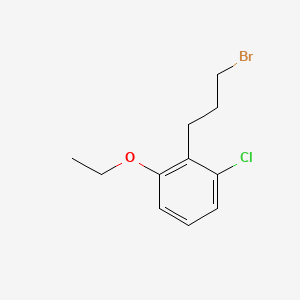

1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene

説明

1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene is an aromatic compound featuring a benzene ring substituted with a bromopropyl chain at position 1, a chlorine atom at position 2, and an ethoxy group (-OCH₂CH₃) at position 6. Its molecular formula is C₁₂H₁₆BrClO, with an estimated molecular weight of 305.6 g/mol (inferred from analogs in and ). The ethoxy group enhances solubility in polar solvents and modulates electronic effects on the aromatic ring, making it distinct from analogs with alkyl or halogen substituents.

特性

分子式 |

C11H14BrClO |

|---|---|

分子量 |

277.58 g/mol |

IUPAC名 |

2-(3-bromopropyl)-1-chloro-3-ethoxybenzene |

InChI |

InChI=1S/C11H14BrClO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3 |

InChIキー |

SXALFPYNRXTMIL-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C(=CC=C1)Cl)CCCBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene typically involves the bromination of a suitable precursor, followed by chlorination and ethoxylation. One common method involves the reaction of 2-chloro-6-ethoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Elimination: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of azides, thiols, or ethers.

Elimination: Formation of alkenes.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

科学的研究の応用

1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.

Biological Studies: Employed in the study of biochemical pathways and molecular interactions.

作用機序

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with cellular components, leading to the inhibition of specific enzymes or pathways.

類似化合物との比較

Substituent Position and Electronic Effects

Table 1: Comparison Based on Substituent Position and Electronic Properties

Key Findings :

- Electron-donating groups (e.g., ethoxy) : Increase ring activation for electrophilic substitution, enhancing reactivity in aromatic chemistry.

- Electron-withdrawing groups (e.g., fluorine) : Deactivate the ring, favoring nucleophilic substitutions (e.g., SNAr reactions).

- Halogen size (e.g., iodine vs. bromine) : Larger halogens (I) introduce steric hindrance and improve leaving-group ability in cross-coupling reactions.

Key Findings :

- Fluorine and trifluoromethoxy groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.

- Ethyl vs. ethoxy : Ethyl increases lipophilicity, favoring blood-brain barrier penetration, whereas ethoxy improves pharmacokinetic profiles.

Table 3: Comparison of Reactivity in Common Reactions

Key Findings :

- Steric effects : Bulky substituents (e.g., ethoxy at position 6) reduce SN2 reactivity but improve selectivity in cross-coupling reactions.

- Bromine as a leaving group : Critical for palladium-catalyzed couplings, outperforming chlorine or iodine in some systems.

- Ethoxy protection: Stabilizes the aromatic ring against electrophilic degradation, unlike non-oxygenated analogs.

生物活性

1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of a suitable precursor followed by chlorination and ethoxylation. The following reaction scheme outlines a general synthetic route:

- Bromination : A phenolic compound is treated with bromine to introduce the bromopropyl group.

- Chlorination : Subsequent chlorination introduces the chloro substituent at the appropriate position.

- Ethoxylation : Finally, the ethoxy group is introduced through an etherification reaction.

This multi-step synthesis allows for the precise control of substituent positions, which is critical for modulating biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Studies have shown that halogenated aromatic compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

- Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Toxicological Studies

Toxicological assessments are essential for understanding the safety profile of this compound:

- In Vivo Studies : Long-term exposure studies in animal models reveal that inhalation of related compounds can lead to significant health issues, including increased incidence of tumors in lungs and liver . For example, inhalation studies with structurally similar compounds have shown dose-dependent increases in tumor incidence among exposed mice and rats.

| Compound | Study Type | Observed Effects |

|---|---|---|

| 1-Bromo-3-chloropropane | Inhalation (Mice) | Increased lung tumors (bronchioloalveolar adenoma) |

| 1-Bromo-3-chloropropane | Inhalation (Rats) | Increased liver tumors (hepatocellular carcinoma) |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of halogenated benzene derivatives found that certain modifications enhance cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial effects of similar compounds, revealing that modifications to the ethoxy group significantly increased activity against Staphylococcus aureus and Escherichia coli. This suggests that structural variations can lead to enhanced pharmacological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。